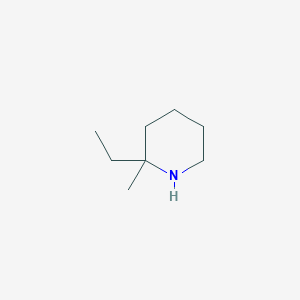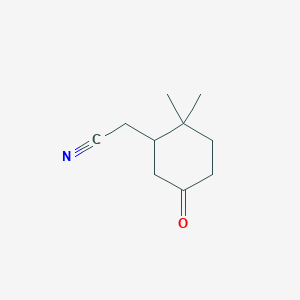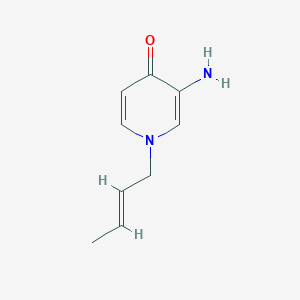
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridine ring with an amino group and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as crotonaldehyde) reacts with a β-keto ester (such as ethyl acetoacetate) in the presence of ammonia.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Amination: The resulting compound is then aminated to introduce the amino group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or piperidine compounds.
Scientific Research Applications
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the dihydropyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-2-one: Similar structure but with the amino group at a different position.
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-6-one: Another positional isomer.
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-5-one: Yet another positional isomer.
Uniqueness
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-[(E)-but-2-enyl]pyridin-4-one |
InChI |
InChI=1S/C9H12N2O/c1-2-3-5-11-6-4-9(12)8(10)7-11/h2-4,6-7H,5,10H2,1H3/b3-2+ |
InChI Key |
LGPSSYZDVMTCJK-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC(=O)C(=C1)N |
Canonical SMILES |
CC=CCN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13300443.png)
![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13300453.png)
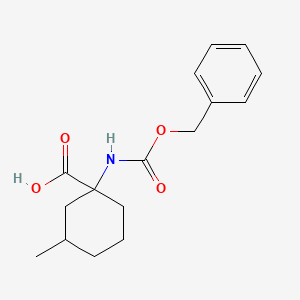
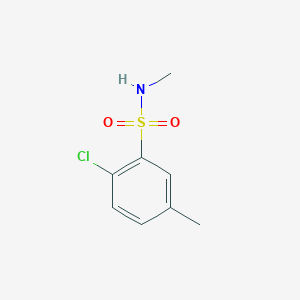
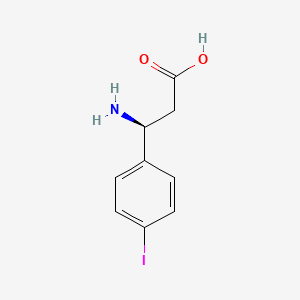


![2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300476.png)
![5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13300485.png)
